An In-depth Technical Guide to the Mechanism of Action of BMS-663749 (Fostemsavir) in HIV-1
An In-depth Technical Guide to the Mechanism of Action of BMS-663749 (Fostemsavir) in HIV-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostemsavir (BMS-663749) is a first-in-class HIV-1 attachment inhibitor approved for heavily treatment-experienced adults with multidrug-resistant HIV-1. It is a phosphonooxymethyl prodrug of temsavir (BMS-626529), its active moiety. Temsavir targets the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to the host cell's CD4 receptor. This unique mechanism of action provides a crucial therapeutic option for patients who have exhausted other antiretroviral regimens. This guide details the molecular mechanism, quantitative antiviral activity, resistance pathways, and the experimental protocols used to characterize this novel antiretroviral agent.
Core Mechanism of Action
Fostemsavir's therapeutic effect is initiated after its conversion to the active compound, temsavir. This process and its subsequent antiviral action can be detailed in a multi-step molecular pathway.
1.1. Prodrug Conversion Following oral administration, fostemsavir, a water-soluble prodrug, is rapidly hydrolyzed by alkaline phosphatases at the brush border membrane of the small intestine.[1][2] This enzymatic cleavage releases the active metabolite, temsavir (BMS-626529), which is then absorbed into the bloodstream.[1][2] Fostemsavir itself is generally undetectable in plasma.[1]
1.2. Targeting the HIV-1 Envelope Glycoprotein gp120 HIV-1 entry into a host T-cell is a coordinated process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell.[3] Temsavir is a direct-acting attachment inhibitor that specifically targets gp120.[1][4][5][6]
1.3. Allosteric Inhibition of CD4 Binding and Conformational Locking Temsavir binds to a highly conserved, hydrophobic pocket within gp120, located near the CD4 binding site.[4][7][8] This binding is not directly competitive with CD4 but functions through a dual mechanism:
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Allosteric Interference: At higher concentrations, temsavir's presence allosterically hinders the interaction between gp120 and the CD4 receptor.[8]
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Conformational Locking: At lower, more clinically relevant concentrations, temsavir binding stabilizes gp120 in a "closed" or "State 1" conformation.[8][9] This "locked" state prevents the essential conformational changes that are normally induced upon CD4 binding. These changes are required to expose the co-receptor binding sites (for CCR5 or CXCR4), a critical subsequent step for viral entry.[3][4][7]
By preventing both the initial attachment and the necessary conformational shifts, temsavir effectively blocks the first step of the HIV-1 lifecycle.[1][10] This mechanism is effective against a broad range of HIV-1 subtypes, including CCR5-tropic, CXCR4-tropic, and dual-tropic viruses, and shows no cross-resistance with other antiretroviral classes.[8][11][12][13]
Quantitative Data
The antiviral activity of temsavir has been quantified across numerous studies. The following tables summarize key potency and resistance data.
Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529)
| Parameter | Virus/Cell Type | Value | Reference |
| EC50 (Average) | HIV-1 LAI | 0.7 ± 0.4 nM | [14] |
| EC50 (Range) | Panel of Clinical Isolates | 0.01 nM to >2,000 nM | [14] |
| IC50 (Range) | Panel of Clinical Isolates | Subnanomolar to >0.1 µM | [14] |
| CC50 | PM1 T-cell line | 105 µM | [14] |
| CC50 | PBMCs | 192 µM | [14] |
| Viral Load Reduction | 8-day monotherapy (Phase 2a) | 1.21 to 1.73 log10 copies/mL | [5] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral blood mononuclear cells.
Table 2: Fold-Change in Temsavir IC50 for Pseudoviruses with gp120 Polymorphisms
| gp120 Substitution(s) | Fold-Change in IC50 (Relative to Wild-Type) | Reference |
| Single Polymorphisms | 4-fold to >12,500-fold | [15][16] |
| S375H + M475I | >29,700-fold | [15][16] |
| M426L | Common emergent substitution | [5] |
| S375, M434 | Other key emergent substitutions | [5] |
Resistance Mechanisms
Resistance to fostemsavir is associated with specific amino acid substitutions in the env gene, which encodes the gp120 glycoprotein.[9]
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Key Resistance-Associated Mutations (RAMs): Genotypic analyses of patients experiencing virologic failure have identified substitutions at key positions within gp120, including S375, M426, M434, and M475.[5][8][11]
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Impact of Mutations: These mutations are thought to reduce the binding affinity of temsavir to its target pocket on gp120.[12][15] For example, polymorphisms at these sites can lead to a loss of van der Waals interactions or physically hinder the inhibitor from binding effectively.[12]
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Biophysical Correlation: Studies have shown a strong correlation between reduced temsavir affinity (specifically, a slower on-rate) for polymorphic gp120 proteins and the degree of resistance observed in phenotypic assays.[15]
Experimental Protocols
The characterization of fostemsavir's mechanism and activity relies on several key experimental methodologies.
4.1. Single-Cycle HIV-1 Pseudovirus Infectivity Assay
This assay is fundamental for determining the inhibitory concentration (IC50) of antiviral compounds.
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Objective: To measure the ability of temsavir to inhibit viral entry in a single round of infection.
-
Methodology:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK 293T) with two plasmids: one encoding the HIV-1 genome with a defective envelope gene and a reporter gene (e.g., luciferase), and a second plasmid encoding a specific HIV-1 envelope glycoprotein (gp160).
-
Virus Harvest: Harvest the cell supernatant containing pseudotyped virus particles capable of only a single round of infection.
-
Neutralization Assay: Incubate serial dilutions of temsavir with a fixed amount of the pseudovirus.
-
Infection: Add the virus-drug mixture to target cells (e.g., Cf2Th cells engineered to express CD4 and a co-receptor like CCR5).
-
Readout: After a set incubation period (e.g., 3 days), lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).
-
Analysis: Plot the reporter signal against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
4.2. Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)
These methods provide quantitative data on the binding kinetics between temsavir and gp120.
-
Objective: To determine the association (on-rate, ka), dissociation (off-rate, kd), and affinity (KD) of temsavir binding to gp120.
-
Methodology:
-
Immobilization: Covalently immobilize a capture molecule (e.g., an antibody that binds a tag on gp120) to a sensor chip surface.
-
Ligand Capture: Flow purified, recombinant gp120 protein over the surface to be captured by the immobilized antibody.
-
Analyte Association: Inject a series of concentrations of temsavir (the analyte) across the surface and monitor the binding response in real-time.
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Dissociation: Replace the temsavir solution with buffer and monitor the dissociation of the temsavir-gp120 complex.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka). This methodology was used to demonstrate that resistance polymorphisms primarily affect the on-rate of temsavir binding.[15]
-
Conclusion
BMS-663749 (fostemsavir) represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action for patients with extensive treatment experience and multidrug resistance. Its active moiety, temsavir, effectively inhibits HIV-1 entry by binding to gp120 and locking it in a closed, non-functional conformation, thereby preventing attachment to the host CD4 receptor. While resistance can emerge through specific mutations in gp120 that reduce binding affinity, fostemsavir remains a critical component in constructing viable salvage regimens. The experimental protocols outlined herein are standard for the continued evaluation of this and future generations of HIV-1 attachment inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication | MDPI [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
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